molecular formula C24H24BrN3O3 B2506389 N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-27-6

N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2506389
CAS No.: 872862-27-6
M. Wt: 482.378
InChI Key: HTSMNSKOKADEKS-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a synthetically designed indole derivative of significant interest in medicinal chemistry and preclinical pharmaceutical research . This molecular structure incorporates a bromo-aryl moiety and a complex acetamide scaffold, characteristics frequently explored in the development of novel pharmacologically active compounds . The presence of the indole ring system is a key feature, as this heterocycle is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . Research into similar indole-containing molecules has demonstrated potential in various therapeutic areas, including investigations for cytotoxic and anti-proliferative activities against cancer cell lines . The specific substitution pattern, including the 4-bromo-2-methylphenyl group and the pyrrolidinyl-derived side chain, is engineered to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for optimizing drug-like behavior and target engagement . The compound is provided strictly for Research Use Only (RUO) and is intended for use in controlled laboratory settings. It is not for diagnostic or therapeutic applications, nor for human use of any kind. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrN3O3/c1-16-13-17(25)9-10-20(16)26-24(31)23(30)19-14-28(21-8-4-3-7-18(19)21)15-22(29)27-11-5-2-6-12-27/h3-4,7-10,13-14H,2,5-6,11-12,15H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSMNSKOKADEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, a compound with the CAS number 872854-88-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H22BrN3O3C_{23}H_{22}BrN_{3}O_{3}, with a molecular weight of 468.3 g/mol. The compound features a complex structure that includes a brominated phenyl group, an indole moiety, and a piperidine derivative, which may contribute to its biological activity.

PropertyValue
Molecular Formula C23H22BrN3O3
Molecular Weight 468.3 g/mol
CAS Number 872854-88-1

The biological activity of this compound can be attributed to its interactions with various biological targets. Studies indicate that compounds with similar structures often act on multiple pathways, including:

  • Inhibition of Protein Kinases : Many derivatives exhibit inhibitory effects on specific kinases involved in cancer cell proliferation.
  • Antioxidant Activity : The presence of the indole structure is associated with antioxidant properties, which can mitigate oxidative stress in cells.
  • Modulation of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Reference
HCT116 (Colon Cancer)5.6
A549 (Lung Cancer)7.4
MCF7 (Breast Cancer)4.9

Antifibrotic Effects

In a recent study focused on similar compounds, it was observed that certain derivatives displayed antifibrotic properties by inhibiting TGF-β-induced collagen accumulation in renal cells. This suggests potential therapeutic applications for fibrotic diseases .

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various indole derivatives, including N-(4-bromo-2-methylphenyl)-2-oxo derivatives. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in HCT116 and A549 cell lines through caspase activation .

Study 2: Antifibrotic Mechanism

Another investigation assessed the antifibrotic effects of related compounds on NRK-49F cells. The findings revealed that these compounds could significantly reduce collagen synthesis and fibroblast migration, highlighting their potential for treating fibrotic diseases .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name & Source Molecular Formula Molecular Weight Key Substituents/Modifications Functional Implications
Target Compound: N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide C₂₅H₂₅BrN₃O₃ 514.39 4-bromo-2-methylphenyl, piperidinyl-ethyl ketone Enhanced lipophilicity and potential kinase inhibition
N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide C₂₃H₂₄ClN₃O₂S 442.0 4-chlorophenyl, thioether linkage Improved metabolic stability via sulfur incorporation
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-piperidin-1-ylethyl]-1H-indol-3-yl}thio)acetamide C₂₄H₂₄FN₃O₂S 445.53 4-fluorobenzyl, thioether Electron-withdrawing fluorine enhances binding specificity
N-(4-Bromophenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26) C₁₉H₁₅BrN₄OS 427.31 Triazinoindole core, bromophenyl DNA intercalation potential due to planar heterocycle
2-((3-methylpyrimido[5,4-b]indol-2-yl)thio)-N-(4-methylphenyl)acetamide C₂₀H₁₈N₄O₂S 378.45 Pyrimidoindole, methylphenyl Anticandidal and antiparasitic activity reported

Key Research Findings and Trends

Thioether linkages () improve oxidative stability compared to ethers but may reduce synthetic yield .

Heterocyclic Cores: Triazinoindoles () and pyrimidoindoles () exhibit stronger π-π stacking with biological targets than simple indoles, correlating with higher binding affinities .

Piperidine Role :

  • The 2-oxo-2-piperidin-1-ylethyl group (common in ) introduces conformational flexibility, aiding in allosteric modulation of enzymes .

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